N-((1-Isonicotinoylpiperidin-4-yl)methyl)cyclopropansulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

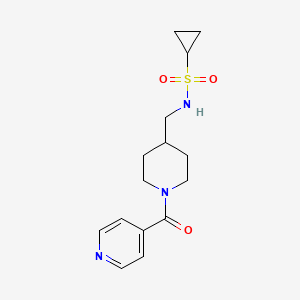

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group

Wissenschaftliche Forschungsanwendungen

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials and chemical processes

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Action Environment

It’s known that the synthesis and functionalization of piperidine derivatives have been widely studied , suggesting that various factors could potentially influence their action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The isonicotinoyl group is introduced via acylation reactions, and the cyclopropane ring is formed through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a cyclopropane ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure

The structure of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide can be described by its molecular formula and key functional groups. The compound features a cyclopropanesulfonamide core, which is linked to an isonicotinoylpiperidine moiety. This structural arrangement is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O2S |

| Molecular Weight | 270.36 g/mol |

| CAS Number | 1396808-28-8 |

Physical Properties

Details regarding the physical properties such as density, boiling point, and melting point are currently not available in literature.

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide exhibits its biological activity primarily through inhibition of specific protein kinases. Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. This compound's ability to selectively inhibit certain kinases can lead to apoptosis in tumor cells and modulation of cell cycle progression.

Efficacy Studies

Research has demonstrated the compound's efficacy against various cancer cell lines. For instance, studies have shown that it significantly inhibits cell proliferation in gastrointestinal stromal tumors (GISTs), with reported GI50 values indicating potent antiproliferative effects:

| Cell Line | GI50 (μM) |

|---|---|

| GIST-T1 | 0.021 |

| GIST-882 | 0.043 |

In preclinical models, N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide has been shown to suppress tumor growth without significant toxicity, suggesting a favorable therapeutic index.

Case Studies

Case Study 1: In vitro Analysis

A detailed study involving in vitro assays assessed the compound's impact on c-KIT-mediated signaling pathways in GIST cells. The results indicated that treatment led to reduced phosphorylation of c-KIT, thereby inhibiting downstream signaling cascades responsible for cell survival and proliferation.

Case Study 2: In vivo Efficacy

In xenograft models where human GIST cells were implanted into immunocompromised mice, administration of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide resulted in a marked reduction in tumor size compared to control groups. The compound demonstrated acceptable bioavailability and was well-tolerated by the subjects.

Eigenschaften

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRXEMZBSGBSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.